![molecular formula C11H12N4 B1180733 [(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene CAS No. 162157-05-3](/img/structure/B1180733.png)

[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Ferrocene Synthesis : In a 3-neck round-bottom flask, cyclopentadiene is mixed with dimethoxyethane (DME). Potassium hydroxide (KOH) is added to form the cyclopentadienyl anion. Finely powdered iron(II) chloride (FeCl2·4H2O) dissolved in dimethyl sulfoxide (DMSO) is then slowly added. The resulting dark slurry is treated with crushed ice and hydrochloric acid to obtain crude orange ferrocene, which can be purified by sublimation .

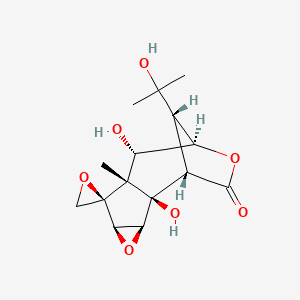

Molecular Structure Analysis

Ferrocene’s structure consists of two parallel Cp rings with the Fe atom in the center. The rings can be either staggered (D5h) or eclipsed (D5d). The equal bonding of all carbon atoms in the Cp rings to the central Fe2+ ion contributes to its stability and aromatic properties .

Chemical Reactions Analysis

- Redox Chemistry : Ferrocene undergoes reversible redox reactions, forming the ferrocenium cation (Fe(C5H5)+2) in oxidizing conditions .

Physical And Chemical Properties Analysis

科学的研究の応用

Catalysis in Organic Reactions : The use of chiral ferrocene ligands, including oxazolinylferrocenes, has been shown to significantly improve the enantioselectivity and yields in Pd-catalyzed asymmetric allylic substitution reactions (Park et al., 1999).

Asymmetric Synthesis : Ferrocene derivatives have been used for diastereoselective deprotonation, offering a new and efficient way to introduce planar chirality into the ferrocene backbone (Vinci et al., 2006).

Synthesis of Ferrocenyl-Substituted Compounds : Ferrocenyl-substituted bicyclic phosphites have been synthesized, demonstrating diverse applications in coordination chemistry and potential uses in redox reactions (Bárta et al., 2015).

Biomedical Research : Ferrocene-containing pseudopeptides have shown potential in medicinal applications due to the cytotoxic and antianemic properties of ferrocene (Angelici et al., 2018).

Development of Ion Recognition Receptors : Ferrocene derivatives have been developed as ion pair recognition receptors, exhibiting selective sensing capabilities for various ions in complex chemical environments (Otón et al., 2012).

Cancer Research : The application of ferrocene and its derivatives in cancer research highlights their potential as active agents against various types of diseases (Fouda et al., 2007).

Chemical Sensing and Detection : Ferrocene derivatives have been utilized in the synthesis of chemosensors for the selective detection of metal ions like Hg2+ and Pb2+ in aqueous environments (Pandey et al., 2012).

Electrochemical Sensing : Studies on ferrocene macrocyclic ligands have demonstrated their ability to electrochemically sense various metal cations and anions, useful in environmental monitoring and analytical chemistry (Beer et al., 1996).

Molecular Spectroscopy : Applications of molecular spectroscopy in studying ferrocenes and other organometallic complexes have been explored, emphasizing their diverse roles in bioorganometallic chemistry (Butler et al., 2012).

Organometallic Chemistry : Ferrocene's exceptional properties have led to its applications in various fields including catalysis, medicine, and material science (Astruc, 2017).

作用機序

Ferrocene-modified compounds exhibit specific properties due to the introduction of ferrocene. These include increased lipophilicity, better penetration through cellular and nuclear membranes, reduced toxicity, ideal electrochemical properties, and improved blood-brain barrier permeability. These properties make ferrocene derivatives promising candidates for drug development .

将来の方向性

特性

IUPAC Name |

(4S)-4-benzyl-2-cyclopenta-2,4-dien-1-ylidene-1,3-oxazolidin-3-ide;cyclopenta-1,3-diene;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14NO.C5H5.Fe/c1-2-6-12(7-3-1)10-14-11-17-15(16-14)13-8-4-5-9-13;1-2-4-5-3-1;/h1-9,14H,10-11H2;1-5H;/q2*-1;+2/t14-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILZYOWKEFQSPH-UTLKBRERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C([N-]C(=C2C=CC=C2)O1)CC3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([N-]C(=C2C=CC=C2)O1)CC3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FeNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)

![tert-butyl N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]carbamate](/img/no-structure.png)